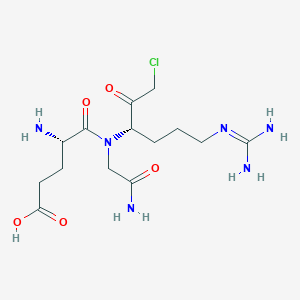
(S)-4-Amino-5-((2-amino-2-oxoethyl)((S)-1-chloro-6-guanidino-2-oxohexan-3-yl)amino)-5-oxopentanoicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-4-Amino-5-((2-amino-2-oxoethyl)((S)-1-chloro-6-guanidino-2-oxohexan-3-yl)amino)-5-oxopentanoic acid is a complex organic compound with a unique structure that includes multiple functional groups such as amino, oxo, and guanidino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-Amino-5-((2-amino-2-oxoethyl)((S)-1-chloro-6-guanidino-2-oxohexan-3-yl)amino)-5-oxopentanoic acid involves multiple steps, including the formation of intermediate compoundsCommon reagents used in these reactions include acetic anhydride, methyl tert-butyl ether (MTBE), and various chlorinating agents .
Industrial Production Methods
Industrial production methods for this compound focus on optimizing yield and purity while minimizing the use of expensive and environmentally harmful reagents. Techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(S)-4-Amino-5-((2-amino-2-oxoethyl)((S)-1-chloro-6-guanidino-2-oxohexan-3-yl)amino)-5-oxopentanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride.
Substitution: The amino and chloro groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amino derivatives .
Scientific Research Applications
Chemistry
In chemistry, (S)-4-Amino-5-((2-amino-2-oxoethyl)((S)-1-chloro-6-guanidino-2-oxohexan-3-yl)amino)-5-oxopentanoic acid is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of derivatives with specific properties .
Biology
In biological research, this compound is studied for its potential role in cellular processes. Its ability to interact with various biomolecules makes it a valuable tool for understanding biochemical pathways .
Medicine
In medicine, (S)-4-Amino-5-((2-amino-2-oxoethyl)((S)-1-chloro-6-guanidino-2-oxohexan-3-yl)amino)-5-oxopentanoic acid is investigated for its potential therapeutic applications. Its interactions with enzymes and receptors could lead to the development of new drugs .
Industry
In industrial applications, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various manufacturing processes .
Mechanism of Action
The mechanism of action of (S)-4-Amino-5-((2-amino-2-oxoethyl)((S)-1-chloro-6-guanidino-2-oxohexan-3-yl)amino)-5-oxopentanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate biochemical pathways, leading to various physiological effects. The compound’s structure allows it to bind to active sites on enzymes, inhibiting or activating their function .
Comparison with Similar Compounds
Similar Compounds
S-(2-Amino-2-oxoethyl)cysteine: This compound shares a similar amino and oxo group structure but lacks the guanidino and chloro groups.
4-(2-amino-2-oxoethyl) phenyl 4-methylbenzenesulfonate: This compound has a similar amino and oxo group structure but includes a phenyl and sulfonate group instead of the guanidino and chloro groups.
Uniqueness
The uniqueness of (S)-4-Amino-5-((2-amino-2-oxoethyl)((S)-1-chloro-6-guanidino-2-oxohexan-3-yl)amino)-5-oxopentanoic acid lies in its combination of functional groups, which allows for a wide range of chemical reactions and interactions with biological molecules. This makes it a versatile compound for various scientific and industrial applications .
Properties
Molecular Formula |
C14H25ClN6O5 |
|---|---|
Molecular Weight |
392.84 g/mol |
IUPAC Name |
(4S)-4-amino-5-[(2-amino-2-oxoethyl)-[(3S)-1-chloro-6-(diaminomethylideneamino)-2-oxohexan-3-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C14H25ClN6O5/c15-6-10(22)9(2-1-5-20-14(18)19)21(7-11(17)23)13(26)8(16)3-4-12(24)25/h8-9H,1-7,16H2,(H2,17,23)(H,24,25)(H4,18,19,20)/t8-,9-/m0/s1 |
InChI Key |
YIYRCFDJCWVTLR-IUCAKERBSA-N |
Isomeric SMILES |
C(C[C@@H](C(=O)CCl)N(CC(=O)N)C(=O)[C@H](CCC(=O)O)N)CN=C(N)N |
Canonical SMILES |
C(CC(C(=O)CCl)N(CC(=O)N)C(=O)C(CCC(=O)O)N)CN=C(N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















